2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride
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Overview
Description
“2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H13ClF2O2S . It has a molecular weight of 246.70 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride” can be represented by the SMILES stringFC(F)CS(Cl)(=O)=O
. This indicates that the molecule contains a sulfonyl chloride group attached to a difluorocyclohexyl group. Chemical Reactions Analysis
While specific chemical reactions involving “2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride” are not available, sulfonyl chlorides are generally reactive and can undergo a variety of reactions. For instance, they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .Scientific Research Applications
Carbonic Anhydrase Inhibitors
Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, synthesized using various sulfonyl chlorides, have shown strong inhibitions toward carbonic anhydrase isozymes. These compounds, including those with sulfonyl chloride moieties, demonstrated potential as topical intraocular pressure-lowering agents for glaucoma treatment due to their prolonged duration of action and minimal ocular side effects (Scozzafava et al., 2000).
Ionic Liquid Catalysts
Sulfonic acid functionalized pyridinium chloride, a novel ionic liquid, was synthesized and characterized for its efficiency as a catalyst in solvent-free synthesis of complex organic compounds. This demonstrates the utility of sulfonyl chloride derivatives in facilitating green chemistry applications by reducing the need for organic solvents (Moosavi‐Zare et al., 2013).
Ruthenium-Catalyzed Sulfonation
A selective catalytic meta sulfonation of 2-phenylpyridines with sulfonyl chlorides in the presence of (arene)ruthenium(II) complexes offers a novel approach to regioselective sulfonation. This showcases the versatility of sulfonyl chlorides in facilitating selective chemical transformations (Saidi et al., 2011).
Sulfur(VI) Fluoride Exchange (SuFEx)
The study on sulfur(VI) fluoride exchange highlights the reactivity of sulfur(VI) fluorides, like sulfonyl fluorides, compared to sulfonyl chlorides, in substituting halide with fluoride to form sulfates and sulfamides. This reaction underpins the development of novel materials and pharmaceuticals with improved stability and functionality (Dong et al., 2014).
Solid-Phase Synthesis
Polymer-supported sulfonyl chloride has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting the role of sulfonyl chloride derivatives in enhancing the efficiency and selectivity of synthetic protocols for producing heterocyclic compounds (Holte et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-(2,2-difluorocyclohexyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF2O2S/c9-14(12,13)6-4-7-3-1-2-5-8(7,10)11/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYVAXOGSVZAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride | |
CAS RN |
1781627-65-3 |
Source
|
Record name | 2-(2,2-difluorocyclohexyl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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